molecular formula C7H5F2NO3 B6239480 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1072027-67-8

6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B6239480
CAS RN: 1072027-67-8
M. Wt: 189.1
InChI Key:
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Description

The compound “6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid” is a pyridine derivative with a carboxylic acid group at the 3-position and a difluoromethyl group at the 6-position. The presence of the difluoromethyl group could potentially influence the compound’s reactivity and biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridine ring, possibly through a condensation reaction or a cyclization reaction. The difluoromethyl group could potentially be introduced through a difluoromethylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyridine ring, the polar carboxylic acid group, and the electronegative difluoromethyl group. These features could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the carboxylic acid group could participate in acid-base reactions, esterification reactions, and amide formation reactions. The difluoromethyl group could potentially undergo various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group and the electronegative difluoromethyl group could influence the compound’s solubility, acidity, and reactivity .

Mechanism of Action

The mechanism of action of this compound in a biological context would depend on its specific biological target. For example, if this compound were to act as an enzyme inhibitor, the difluoromethyl group and the carboxylic acid group could potentially form interactions with the enzyme’s active site .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is highly reactive or acidic, it could potentially pose a risk of chemical burns. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could potentially involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its biological activity. This could potentially lead to the development of new synthetic methods, the discovery of new chemical reactions, or the development of new pharmaceuticals .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves the condensation of 2,6-difluoro-3-formylpyridine with ethyl acetoacetate followed by hydrolysis and decarboxylation.", "Starting Materials": [ "2,6-difluoro-3-formylpyridine", "ethyl acetoacetate", "sodium hydroxide", "water", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2,6-difluoro-3-formylpyridine with ethyl acetoacetate in the presence of sodium hydroxide to form 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester.", "Step 2: Hydrolysis of the ethyl ester using hydrochloric acid to form 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid.", "Step 3: Decarboxylation of the carboxylic acid using heat to form the final product, 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid." ] }

CAS RN

1072027-67-8

Product Name

6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Molecular Formula

C7H5F2NO3

Molecular Weight

189.1

Purity

95

Origin of Product

United States

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